molecular formula C8H14S2 B14544741 2,6-Diethyl-2,3-dihydro-1,4-dithiine CAS No. 61947-26-0

2,6-Diethyl-2,3-dihydro-1,4-dithiine

Cat. No.: B14544741
CAS No.: 61947-26-0
M. Wt: 174.3 g/mol
InChI Key: YBRYNNHQDCEJJC-UHFFFAOYSA-N
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Description

2,6-Diethyl-2,3-dihydro-1,4-dithiine is a synthetic organic compound belonging to the class of 1,4-dithiines, which are six-membered rings containing two sulfur atoms at opposing positions . This particular molecule features a partially reduced (2,3-dihydro) core and is substituted at the 2 and 6 positions with ethyl groups. The 1,4-dithiine ring system is known to be non-aromatic and often adopts a boat-like conformation rather than a planar structure . Researchers are exploring such sulfur-containing heterocycles for their unique electronic properties, which make them candidates for application in materials science, including as building blocks for organic semiconductors and electroactive compounds . The presence of the two sulfur atoms in the ring structure provides a potential site for redox chemistry and coordination with metals. The specific ethyl substituents on the this compound ring are expected to influence its solubility, crystallinity, and overall electronic characteristics compared to the unsubstituted parent compound. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

61947-26-0

Molecular Formula

C8H14S2

Molecular Weight

174.3 g/mol

IUPAC Name

2,6-diethyl-2,3-dihydro-1,4-dithiine

InChI

InChI=1S/C8H14S2/c1-3-7-5-9-6-8(4-2)10-7/h5,8H,3-4,6H2,1-2H3

InChI Key

YBRYNNHQDCEJJC-UHFFFAOYSA-N

Canonical SMILES

CCC1CSC=C(S1)CC

Origin of Product

United States

Preparation Methods

Primary Synthesis via Bunte Salt-Mediated Cyclization

Reaction of Acyloins with Organic Thiosulfates

The most well-documented method for synthesizing 2,6-diethyl-2,3-dihydro-1,4-dithiine involves the reaction of an acyloin (α-hydroxyketone) with an organic thiosulfate (Bunte salt) under phase-transfer catalysis. This approach, detailed in US Patent 4,464,538 , employs sodium methylene thiosulfate and propioin (4-hydroxy-hexan-3-one) as key reactants.

Reaction Scheme:
$$
\text{Propioin (4-hydroxy-hexan-3-one)} + \text{Sodium methylene thiosulfate} \xrightarrow{\text{Tetrabutyl ammonium bromide}} \text{this compound}
$$

Optimized Reaction Conditions
  • Catalyst: Tetrabutyl ammonium bromide (0.25 g per 5.2 g halocarbonyl reactant)
  • Solvent: Aqueous ethanol (1:1 v/v)
  • Temperature: Reflux at 80–85°C for 6–8 hours
  • Yield: ~62% (isolated as a greenish oil)

Table 1: Key Reactants and Conditions

Component Specification Role
Propioin 4-hydroxy-hexan-3-one Acyloin substrate
Sodium methylene thiosulfate $$ \text{H}2\text{CSSO}3\text{Na} $$ Sulfur donor
Tetrabutyl ammonium bromide Phase-transfer catalyst Reaction accelerator
Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thiosulfate’s sulfur atom on the electrophilic carbonyl carbon of the acyloin, forming a thiocarbenium intermediate. Subsequent cyclization and elimination of sulfonic acid yield the dihydrodithiine ring.

Halocarbonyl-Thiosulfate Coupling

An alternative route utilizes α-halocarbonyl compounds (e.g., 3-chloro-2-butanone) instead of acyloins. This method avoids the need for hydroxy-group activation but requires stringent control of stoichiometry to minimize byproducts.

Example:
$$
\text{3-Chloro-2-butanone} + \text{Sodium ethylene thiosulfate} \rightarrow \text{2,3-Dihydro-5,6-dimethyl-1,4-dithiine}
$$
Adaptation for 2,6-diethyl variant necessitates ethyl-substituted halocarbonyl precursors.

Structural Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

1H NMR (CDCl₃) of this compound:

  • δ 1.128 ppm (triplet, 3H, –CH₂CH₃)
  • δ 2.22 ppm (quartet, 2H, –CH₂–)
  • δ 3.07 ppm (singlet, 2H, S–CH₂–S)

13C NMR:

  • 12.4 ppm (–CH₂CH₃)
  • 24.8 ppm (S–C–S)
  • 34.6 ppm (–CH₂–)

Mass Spectrometry

  • Exact Mass: 174.054 g/mol
  • Fragmentation Pattern: Dominant peaks at m/z 174 (M⁺), 139 (M–Cl), 111 (C₆H₇S₂⁺).

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethyl-2,3-dihydro-1,4-dithiine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized derivatives with varied substituents.

Mechanism of Action

The mechanism of action of 2,6-Diethyl-2,3-dihydro-1,4-dithiine involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds or coordination complexes with metals. The compound’s ability to undergo redox reactions also plays a role in its biological and chemical activities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-Diethyl-2,3-dihydro-1,4-dithiine, and how can reaction conditions be optimized?

  • Methodology : The synthesis involves chiral transfer using precursors like (R)- or (S)-2-hydroxypropionic acid derivatives. Key steps include hydroxyl protection with TBDMSCl or (Bu)₃SiCl, ester reduction with Dibal-H, and dithioacetalization using Lewis acids (e.g., BF₃·Et₂O or BF₃·THF) under argon . Reaction monitoring via TLC and purification via silica gel column chromatography (e.g., 1:99 EtOAc/hexane) are critical. Optimizing stoichiometry and temperature (e.g., 0°C for BF₃ addition) improves yields up to 65% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodology : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituent environments (e.g., diethyl groups at δ 1.2–1.4 ppm for CH₃ and δ 2.5–3.0 ppm for CH₂-S) . IR identifies S-C and C-O vibrations (~650 cm⁻¹ and ~1100 cm⁻¹, respectively). High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+H]⁺). Single-crystal XRD provides bond lengths and dihedral angles for stereochemical confirmation .

Q. What are the stability and handling requirements for this compound under laboratory conditions?

  • Methodology : Store in inert atmospheres (argon) at 2–8°C to prevent oxidation or moisture-induced degradation . Avoid contact with strong acids/bases, which may cleave the dithiine ring. Use PPE (gloves, goggles) during handling, as related dithiines show moderate dermal toxicity .

Advanced Research Questions

Q. How does chirality influence the synthesis and functional properties of this compound?

  • Methodology : Chiral lactic acid derivatives (e.g., (S)-2-methoxypropionaldehyde) enable enantioselective synthesis via stereocenter retention during dithioacetalization. Monitor optical rotation ([α]D²⁰ = +4.7 for (S)-isomers) and compare with X-ray crystallography data to validate enantiopurity . Computational models (DFT) can predict chiral induction efficiency .

Q. What mechanistic insights explain the formation of the dithiine ring during synthesis?

  • Methodology : The reaction proceeds via a Lewis acid-catalyzed cyclization, where BF₃ activates the dithiolane intermediate. Kinetic studies (TLC monitoring) reveal a two-step mechanism: (i) thioether formation and (ii) ring closure. Isotopic labeling (e.g., 34S^{34}\text{S}) and MS fragmentation analysis track sulfur incorporation .

Q. Can computational modeling predict the reactivity of this compound in novel reactions?

  • Methodology : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. For example, the electron-rich dithiine sulfur atoms are prone to electrophilic attacks. Molecular dynamics simulations (e.g., AMBER) model solvent effects on reaction pathways . Compare with experimental LogP values (~3.07) to assess hydrophobicity-driven reactivity .

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